2,3,4,7,8-Pentabromodibenzofuran

Beschreibung

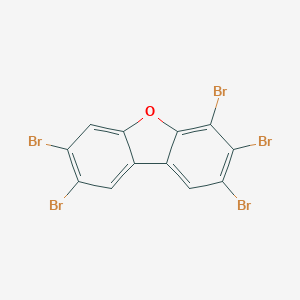

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4,7,8-pentabromodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br5O/c13-6-1-4-5-2-8(15)10(16)11(17)12(5)18-9(4)3-7(6)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQDJFUIVSESDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C(=C3OC2=CC(=C1Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073870 | |

| Record name | 2,3,4,7,8-Pentabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131166-92-2, 13116-92-2 | |

| Record name | 2,3,4,7,8-Pentabromodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131166-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,7,8-Pentabromodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013116922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,7,8-Pentabromodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131166922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,7,8-Pentabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,7,8-PENTABROMODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HQ7YK2A7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Polybrominated Dibenzofurans in Environmental Chemistry

The significance of PBDFs in environmental chemistry stems from their classification as persistent organic pollutants (POPs). ontosight.ai This means they resist degradation and can remain in soil, water, and air for extended periods. ontosight.ai Due to their high lipophilicity, they readily accumulate in the fatty tissues of living organisms, leading to biomagnification through the food chain. ontosight.ai

PBDFs are structurally similar to the well-studied and highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), and they are known to elicit similar toxic responses. diva-portal.orgnih.gov The primary mechanism of their toxicity involves binding to the aryl hydrocarbon receptor (AhR), which can lead to a cascade of adverse effects. nih.govt3db.ca The contribution of PBDFs to the total toxic equivalency (TEQ) of dioxin-like compounds is a significant concern, and their omission from risk assessments could lead to an underestimation of the cumulative toxicity. nih.govacs.org

The major sources of PBDFs in the environment are linked to the life cycle of products containing BFRs. diva-portal.org These compounds can be released during the manufacturing of BFRs, through the heating of consumer products containing these flame retardants, and from the photodegradation of plastics containing BFRs when exposed to UV radiation. diva-portal.org Combustion of brominated compounds, particularly in uncontrolled settings like accidental fires, is a major source of PBDFs. diva-portal.orgpops.int

Academic Landscape of 2,3,4,7,8 Pentabromodibenzofuran Studies

2,3,4,7,8-Pentabromodibenzofuran (2,3,4,7,8-PeBDF) is a specific congener within the PBDF family that has been the focus of numerous academic studies due to its presence in various environmental matrices and its toxicological properties. It is a white, crystalline solid with high stability under normal conditions. ontosight.ai

Toxicological studies have investigated the relative potency of 2,3,4,7,8-PeBDF. For example, research on the early-life stage of the Japanese medaka fish determined the relative potency of this congener compared to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). researchgate.net These studies provide crucial data for environmental risk assessments.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H3Br5O | nih.govnih.gov |

| Molecular Weight | 562.7 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 131166-92-2 | nih.gov |

| Appearance | White, crystalline solid | ontosight.ai |

| Classification | Persistent Organic Pollutant (POP) | ontosight.ai |

Research Gaps and Future Directions in 2,3,4,7,8 Pentabromodibenzofuran Investigation

Unintentional Formation during Thermal Processes

The predominant sources of 2,3,4,7,8-PeBDF are thermal processes involving brominated compounds. These processes include the pyrolysis and combustion of commercial brominated flame retardants (BFRs) and the unintentional production in industrial thermal activities. pops.int

Pyrolysis and Combustion of Brominated Flame Retardants (BFRs)

The thermal degradation of BFRs is a significant route to the formation of 2,3,4,7,8-PeBDF and other PBDFs. pops.intaaqr.org BFRs are added to a wide array of consumer and industrial products to inhibit or delay combustion. researchgate.netcanada.ca However, under certain thermal conditions, these flame retardants can break down and form more hazardous compounds.

Polybrominated diphenyl ethers (PBDEs) are a major class of BFRs that have been widely used in plastics, textiles, and electronics. researchgate.net The thermal treatment of materials containing PBDEs, such as through extrusion, molding, or incineration, can lead to the formation of PBDFs, including the 2,3,4,7,8-penta congener. pops.intpops.int The formation can occur at temperatures ranging from approximately 250 to 500°C. researchgate.net Research has shown that PBDFs are often more prevalent than their dioxin counterparts (PBDDs) in thermal processes involving PBDEs, as their formation requires less energy. researchgate.netresearchgate.net

For instance, the pyrolysis of the commercial PBB fire retardant, FireMaster FF-1, at 380-400°C was found to produce pentabrominated dibenzofurans. nih.gov

Tetrabromobisphenol A (TBBPA) is currently the most widely used BFR globally, primarily in the production of epoxy and polycarbonate resins for electronics. nih.govwikipedia.orgtaylorandfrancis.com Hexabromocyclododecane (HBCD) has been extensively used as an additive flame retardant in polystyrene foam insulation and textiles. canada.canih.govpops.int Both TBBPA and HBCD can serve as precursors for the formation of PBDFs during thermal decomposition. aaqr.orgpops.int

Studies on the combustion and pyrolysis of TBBPA have demonstrated the formation of various PBDF congeners. nih.gov In one study, the combustion of TBBPA led to 1,2,3,7,8-PeBDF being one of the most abundant isomers, while pyrolysis favored the formation of 2,4,6,8-TeBDF. nih.gov The presence of bromine during the combustion of TBBPA at 600°C resulted in significant PBDD/F formation. pops.int

The specific congener profile of PBDFs formed during thermal events is highly dependent on factors such as temperature and the availability of oxygen. pops.intaaqr.org Different conditions favor the formation of different isomers.

Table 1: Influence of Temperature and Oxygen on PBDD/F Formation

| Temperature | Oxygen Condition | Dominant Congeners |

|---|---|---|

| 600°C | Low (λ=0.35) | Hepta- and Octabrominated Dibenzofurans |

Unintentional Production in Industrial Thermal Processes

Beyond the degradation of specific BFRs in products, 2,3,4,7,8-PeBDF can also be unintentionally generated during various industrial thermal processes. pops.intpops.int This includes waste incineration, metallurgical processes, and the recycling of materials containing BFRs. pops.intaaqr.orgresearchgate.net The presence of bromine in the feedstock of these processes, often from discarded electronics and plastics, provides the necessary element for PBDF formation. aaqr.org The thermal disposal of electronic waste, in particular, has been identified as a significant source of PBDD/F emissions. pops.int

Role of Brominated and Mixed-Halogenated Phenols as Precursors

Brominated phenols and mixed-halogenated (bromo/chloro) phenols are known precursors for the formation of PBDFs and mixed-halogenated dibenzofurans. researchgate.netresearchgate.net These phenolic compounds can be formed as intermediate degradation products of larger BFR molecules or may be present as impurities in technical-grade BFR formulations. nih.gov

For example, high levels of 2,4-, 2,6-, and 2,4,6-bromophenols have been detected during the thermal decomposition of TBBPA. nih.gov These smaller molecules can then react to form the dibenzofuran (B1670420) structure through precursor synthesis pathways. researchgate.net The conversion of brominated and chlorinated phenols during thermal processes is a recognized route for the formation of mixed brominated/chlorinated furans (PXDFs). researchgate.netresearchgate.netresearchgate.net

Photolytic Degradation of Brominated Precursors

The formation of this compound and other polybrominated dibenzofurans (PBDFs) through the photolytic degradation of brominated precursors, particularly polybrominated diphenyl ethers (PBDEs), is a significant environmental transformation pathway. diva-portal.orgdiva-portal.org The exposure of products containing brominated flame retardants (BFRs) to sunlight can initiate this process. diva-portal.org The mechanism for the photolytic conversion of PBDEs to PBDFs is similar to that of thermolytic conversion, beginning with the removal of a bromine atom from one of the ortho-positions (the positions adjacent to the ether bridge), followed by cyclization to form the furan (B31954) ring structure. diva-portal.org

Detailed mechanistic studies have shown that the dissociation of the ortho C–Br bond during photolysis generates aryl radicals. These radicals can then undergo intramolecular cyclization to form PBDFs. acs.org However, this is a competitive process where the aryl radicals can also react with hydrogen donors, such as organic solvents or water, to form lower brominated PBDEs. acs.org The environment in which the photolysis occurs plays a crucial role; for instance, water has been identified as a medium that significantly promotes the formation of PBDFs. acs.org

Research has also explored the photodegradation of specific PBDE congeners. For example, the photolysis of 2,4,4′-tribromodiphenyl ether (BDE-28) has been used as a model to quantitatively explain the formation ratios of PBDFs in various solutions through density functional theory (DFT) calculations. acs.org Furthermore, studies on highly brominated BFRs like decabromodiphenyl ether (BDE-209) have demonstrated that they are photolytically unstable and can degrade to form various byproducts, including lower brominated BDE congeners and, subsequently, PBDFs. nih.gov The photolytic degradation of hydroxylated PBDEs (OH-PBDEs) is another identified pathway for the formation of brominated dioxins and furans. nih.govacs.org

The efficiency of photolytic degradation can be influenced by the wavelength of UV radiation. Studies using UV-LED technology have shown that different wavelengths can lead to varying degradation rates of PBDEs in water. researchgate.netmdpi.com For instance, irradiation at 285 nm has been found to be effective in degrading several PBDE congeners. researchgate.netmdpi.com The presence of photosensitizers, such as organic matter and ferric ions, can also enhance the degradation of lighter PBDE congeners through indirect photolysis. mdpi.com

Table 1: Factors Influencing Photolytic Formation of this compound

| Factor | Description | Research Findings |

| Precursor Structure | The arrangement of bromine atoms on the diphenyl ether molecule, especially at the ortho-positions. | Loss of an ortho-bromine is a key initial step for cyclization into a PBDF. diva-portal.org |

| Reaction Medium | The solvent or environment in which the photolysis takes place (e.g., water, organic solvents). | Water can significantly enhance the formation of PBDFs compared to other media. acs.org |

| UV Wavelength | The specific wavelength of ultraviolet radiation the precursor is exposed to. | Degradation rates of PBDEs vary with different UV wavelengths, with 285 nm being effective. researchgate.netmdpi.com |

| Photosensitizers | Presence of substances like organic matter or metal ions that can absorb light and promote degradation. | Can enhance the degradation of lighter PBDE congeners through indirect photolysis. mdpi.com |

Formation during Recycling and Mechanochemical Non-Combustion Technologies

The formation of this compound and other PBDD/Fs is a documented consequence of various recycling processes, particularly those involving electronic waste (e-waste). diva-portal.orgpops.int Thermal stress during recycling operations such as extrusion and molding of plastics containing PBDEs can lead to the formation of these hazardous compounds. diva-portal.org Uncontrolled and incomplete incineration of plastics containing BFRs, which can occur during informal e-waste recycling, is a significant source of PBDD/F emissions. pops.intpops.int In fact, thermal disposal of e-waste has been reported to emit PBDD/F levels that are 50 to 500 times higher than those of their chlorinated counterparts, polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). pops.int

Even in the absence of combustion, mechanochemical processes used for the remediation of contaminated soil can also lead to the formation of PBDD/Fs. pops.int These non-combustion technologies involve the use of mechanical energy, such as high-energy milling, to induce chemical reactions. dntb.gov.ua Depending on the temperature and the specific mechanochemical method employed, the potential for PBDD/F formation exists when treating materials contaminated with brominated compounds. pops.intdntb.gov.ua

Table 2: Recycling and Non-Combustion Processes Leading to this compound Formation

| Process | Description | Key Factors |

| E-Waste Recycling | Thermal and mechanical processing of electronic waste containing BFRs. | Thermal stress during extrusion and molding; uncontrolled burning. diva-portal.orgpops.int |

| Mechanochemical Treatment | Use of mechanical energy to treat contaminated soil or waste. | Temperature; specific milling systems and reagents used. pops.intdntb.gov.ua |

Catalytic Effects on this compound Formation Pathways

The formation of this compound can be significantly influenced by the presence of certain metals and metal oxides, which act as catalysts. inchem.orgnih.gov Copper and iron, in particular, have been identified as playing a crucial role in promoting the formation of PBDD/Fs. nih.gov These metals are often found in the fly ash of incinerators and secondary copper smelters. nih.govacs.org

Studies have demonstrated that fly ash from secondary copper smelters can markedly promote the formation of PBDD/Fs at temperatures ranging from 150 to 450 °C. acs.org The presence of these catalytic metals can lower the activation energy required for the formation reactions, thereby increasing the yield of PBDD/Fs. acs.org In thermolysis experiments with decaBDE in polymer matrices, various metals (tin, iron, zinc, copper) and their oxides were shown to influence the yield and pattern of PBDFs and PBDDs. inchem.org

The catalytic activity of copper and iron oxides has been compared in the context of PCDD/F formation, with findings that are relevant to their brominated analogues. nih.govresearchgate.netnih.gov While copper compounds are often considered highly effective catalysts, iron's role is also significant, especially considering its high abundance in combustion systems. nih.gov The interaction between different metals, such as iron and copper, can also have a synergistic effect on the formation of these halogenated compounds. researchgate.netnih.gov

Table 3: Catalytic Influence on this compound Formation

| Catalyst | Source | Effect on Formation |

| Copper (Cu) | Fly ash from incinerators and smelters. nih.govacs.org | Significantly increases the yield of PBDD/Fs. acs.org |

| Iron (Fe) | Fly ash, abundant in combustion systems. nih.gov | Promotes the formation of PBDD/Fs, though its role has been studied more in the context of PCDD/Fs. nih.gov |

| Other Metals (Sn, Zn) | Present in various industrial materials and waste streams. | Can influence the yield and congener profile of PBDD/Fs during thermal processes. inchem.org |

Comparative Analysis of Polybrominated Dibenzofuran vs. Dibenzodioxin Formation Predominance

In the formation of polyhalogenated dibenzofurans and dibenzo-p-dioxins, there is a notable predominance of polybrominated dibenzofurans (PBDFs) over polybrominated dibenzo-p-dioxins (PBDDs), especially when PBDEs are the precursors. diva-portal.orgresearchgate.net This is a key distinction when comparing the formation pathways of brominated and chlorinated dioxins and furans. diva-portal.org The precursor pathway, which involves the transformation of advanced precursors like PBDEs, is more significant for PBDD/Fs than the 'de novo' synthesis pathway that is often dominant for PCDD/Fs. diva-portal.org

The reason for the predominance of PBDFs lies in the reaction mechanisms. The formation of PBDFs from PBDEs through the loss of an ortho-bromine or hydrogen atom followed by ring-closure is a more accessible pathway with modest reaction barriers. nih.govacs.orgfigshare.com In contrast, the formation of PBDDs from PBDEs involves a more complex, albeit highly exothermic, mechanism proceeding through a peroxy-type adduct. nih.govacs.orgfigshare.com

Experimental studies consistently show that in various thermal processes, including the pyrolysis and combustion of BFR-containing materials, PBDFs are found in much higher concentrations than PBDDs. pops.intservice.gov.uk For example, during the combustion of waste printed circuit boards, the formation of PBDD/Fs was significantly higher than that of PCDD/Fs, with PBDFs being the dominant congeners. acs.orgresearchgate.net This predominance of PBDFs is a critical aspect of understanding the environmental contamination profile resulting from the degradation of brominated flame retardants. researchgate.net

Table 4: Comparison of PBDF and PBDD Formation

| Feature | Polybrominated Dibenzofurans (PBDFs) | Polybrominated Dibenzo-p-dioxins (PBDDs) |

| Primary Formation Pathway | Precursor pathway from PBDEs. diva-portal.org | More complex mechanism from PBDEs. nih.govacs.orgfigshare.com |

| Energy Requirement | Lower energy barrier for cyclization. researchgate.net | Higher energy barrier for formation. service.gov.uk |

| Relative Abundance | Generally found in much higher concentrations. pops.intservice.gov.uk | Typically found in lower concentrations than PBDFs. pops.intservice.gov.uk |

| Key Precursor | Polybrominated diphenyl ethers (PBDEs). diva-portal.orgresearchgate.net | Polybrominated diphenyl ethers (PBDEs). nih.govacs.orgfigshare.com |

Detection in Abiotic Environmental Matrices

The presence of 2,3,4,7,8-PeBDF in the abiotic environment is a result of its release from various sources and its subsequent transport and deposition. While specific data for this particular congener are often limited, studies on PBDFs as a class provide insights into its likely behavior in the environment.

Polybrominated dibenzofurans, including 2,3,4,7,8-PeBDF, can be released into the atmosphere from sources such as municipal and industrial waste incineration and the combustion of materials containing brominated flame retardants. nih.govepa.gov Once in the atmosphere, these compounds can exist in both the gaseous phase and adsorbed to particulate matter. epa.gov This allows for their long-range atmospheric transport, leading to widespread distribution and deposition in areas far from their original sources. epa.gov

While comprehensive data on the atmospheric concentrations of 2,3,4,7,8-PeBDF are scarce, studies on PBDFs in general have confirmed their presence in ambient air. epa.gov The isomer profiles of PBDFs in the atmosphere are often similar to those found in combustion sources, indicating this as a major pathway for their environmental entry. epa.gov The analysis of PBDFs in the atmosphere is challenging due to their low concentrations and potential for degradation by sunlight. nih.govresearchgate.net

Table 1: Atmospheric Presence of Related Polyhalogenated Aromatic Hydrocarbons

| Compound Class | General Atmospheric Findings | Key Sources |

| Polybrominated Dibenzofurans (PBDFs) | Detected in ambient air; subject to long-range transport. nih.govepa.gov | Combustion processes, waste incineration. nih.govepa.gov |

| Polychlorinated Dibenzofurans (PCDFs) | Found in both gaseous and particulate phases in the atmosphere. epa.gov | Similar to PBDFs, including industrial byproducts. nih.govepa.gov |

Due to atmospheric deposition and runoff from contaminated sites, 2,3,4,7,8-PeBDF is expected to accumulate in soil and sediment. The lipophilic nature of PBDFs causes them to bind strongly to organic matter in these compartments, leading to their persistence. bohrium.com

Studies have detected 2,3,7,8-substituted PBDFs in significant quantities in matrices like sewage sludge. nih.gov While specific concentrations for 2,3,4,7,8-PeBDF in soil and sediment are not widely reported, the general presence of PBDFs in these environmental sinks is well-documented. For instance, if toxic equivalency factors similar to chlorinated congeners are applied, brominated congeners can contribute significantly to the total toxic equivalency in matrices like house dust, which can be a proxy for indoor environmental contamination. nih.gov

The occurrence of 2,3,4,7,8-PeBDF in aquatic systems is a significant concern due to its potential for bioaccumulation. It can enter water bodies through industrial discharges, wastewater treatment plant effluents, and atmospheric deposition. nih.gov The high lipophilicity and low aqueous solubility of PBDFs mean that they tend to partition from the water column to sediment. bohrium.com

The analysis of industrial effluents and wastewater for specific PBDF congeners is not routinely performed, leading to a lack of comprehensive data for 2,3,4,7,8-PeBDF. However, the presence of PBDFs in the aquatic environment is indicated by their detection in aquatic organisms and sediment. nih.gov

Presence in Biotic Environmental Matrices

The lipophilic nature of 2,3,4,7,8-PeBDF leads to its accumulation in the fatty tissues of living organisms. This bioaccumulation can result in the magnification of concentrations through the food web.

Once in aquatic ecosystems, 2,3,4,7,8-PeBDF is available for uptake by aquatic organisms. The process of bioconcentration (uptake from water) and biomagnification (uptake from food) can lead to significant levels in organisms, even when water concentrations are very low. skb.senih.gov

Table 2: Bioaccumulation Potential of Related Compounds

| Compound Class | Bioaccumulation Findings | Key Organisms |

| Polybrominated Dibenzofurans (PBDFs) | Known to bioaccumulate in the aquatic food chain. nih.gov | Fish, marine mammals. nih.gov |

| Polychlorinated Dibenzofurans (PCDFs) | High potential to bioaccumulate and biomagnify in the food web. epa.gov | Fish, fish-eating birds, and mammals. epa.gov |

Note: Specific bioaccumulation factor (BAF) or bioconcentration factor (BCF) data for this compound are limited in the reviewed literature.

The bioaccumulation of 2,3,4,7,8-PeBDF in aquatic organisms leads to its presence in various components of the food web, including seafood consumed by humans. nih.gov The detection of 2,3,7,8-substituted PBDFs in seafood is a clear indicator of their widespread occurrence in the aquatic environment. nih.gov

The congener profiles of PBDFs in marine organisms can differ from those in the surrounding environment due to selective uptake and metabolism. bohrium.com Most foods and human tissues show more frequent and higher concentrations of PBDFs relative to polybrominated dibenzo-p-dioxins (PBDDs), which reflects the patterns seen in major sources. bohrium.com

Anthropogenic Samples (e.g., Indoor Dust, E-waste Plastics, Car Seats)

Indoor environments can act as significant reservoirs for contaminants like 2,3,4,7,8-PeBDF, which can be released from products containing BFRs.

Indoor Dust: House dust is a recognized matrix for human exposure to many semi-volatile organic compounds. Studies have detected PBDFs in indoor dust, indicating the release of these compounds from consumer products. For instance, an analysis of indoor dust from rooms equipped with multiple electronic monitors, such as a police traffic control office and TV studios, revealed the presence of various PBDFs. In one TV studio sample, this compound was detected at a concentration of 0.002 µg/kg. inchem.org The presence of such compounds in indoor dust is a concern as they can be ingested or inhaled. nih.gov

E-waste Plastics: Electronic waste is a major source of PBDFs due to the historical and ongoing use of BFRs in the plastic components of electronic devices. The thermal stress that plastics undergo during recycling processes can lead to the formation of PBDD/Fs. ipen.org While specific concentration data for 2,3,4,7,8-PeBDF in e-waste plastics is limited, studies on the broader class of PBDD/Fs have shown significant contamination. For example, PBDD/Fs have been detected in plastics from electronic waste sites in Nigeria, with a median concentration of 18,000,000 pg/g. ipen.org Research on flame-retarded plastics from waste electric and electronic equipment (WEEE) has also highlighted the presence of high levels of PBDEs and PBDD/Fs, underscoring the need for effective separation and elimination techniques during recycling. researchgate.net

Car Seats: Flame retardants are utilized in the polyurethane foam of car seats to meet flammability standards. pops.intmst.dk An investigation into the occurrence of PBDEs and PBDD/Fs in polyurethane foam from the seats of end-of-life vehicles found that while specific PBDD congeners were generally below the detection limit in most samples, two samples with the highest PBDE concentrations showed PBDD levels that were a thousand-fold higher. pops.int The concentrations of PBDFs were even greater than the corresponding PBDDs in these samples. pops.int This suggests that products with high BFR content can be significant sources of PBDFs.

Table 1: Concentration of this compound and Related Compounds in Anthropogenic Samples

| Sample Matrix | Compound | Concentration | Location/Study Details |

|---|---|---|---|

| Indoor Dust | This compound | 0.002 µg/kg | TV Studio inchem.org |

| E-waste Plastic | PBDD/Fs (total) | 18,000,000 pg/g (median) | Nigeria ipen.org |

| Car Seat Foam (from ELV) | PBDDs and PBDFs | Elevated in high PBDE samples | General study pops.int |

Note: Data for specific concentrations of this compound are limited. Much of the available research reports on the broader class of PBDD/Fs.

Global Distribution and Evidence of Long-Range Environmental Transport

The detection of 2,3,4,7,8-PeBDF and other PBDFs in remote regions, far from their primary sources, provides compelling evidence of their long-range environmental transport. These compounds can be transported via atmospheric currents and then deposited in distant ecosystems.

The Stockholm Convention on Persistent Organic Pollutants has recognized that PBDD/Fs are found in remote areas like the Arctic, indicating their capacity for long-range environmental transport. pops.int Modeling studies have further supported these findings, with estimated atmospheric half-lives for PBDD/F congeners ranging from 6.4 to 504 days, which is sufficient for them to travel long distances. pops.int The physical and chemical properties of many BFRs and their byproducts, including PBDEs and HBCD, are similar to other POPs known to undergo long-range atmospheric transport. nau.edu This transport is often described by the "grasshopper effect," where chemicals volatilize in warmer regions, travel through the atmosphere, and then condense and deposit in colder regions. nau.edu

The presence of PBDEs, the precursors to many PBDFs, in the biota of the North American Arctic at concentrations that have been increasing over time further supports the concept of long-range transport. osti.gov

Temporal Trends and Regional Variations in Environmental Concentrations

The analysis of sediment cores and biological samples collected over several decades allows scientists to reconstruct the historical trends of environmental contaminants.

Studies of radiometrically dated sediment cores from English lakes have shown a steady increase in the concentrations of total PBDFs from the 1980s, with peak concentrations observed in the most recent sediment layers. osti.gov This trend correlates with the increased use of PBDEs over the same period. inchem.org Similarly, temporal trend studies of PBDEs in Canadian Arctic beluga whales (1982-1997) and ringed seals (1981-2000) have revealed rapidly increasing concentrations. osti.gov

In contrast, a study on suspended sediments from the Niagara River between 1980 and 2002 showed a general trend of decreasing concentrations for PCDDs/PCDFs, likely due to the implementation of control measures. nih.gov However, PBDE concentrations in the same samples showed an increasing trend, particularly after 1988. nih.gov

Regional variations in concentrations are also evident. For example, higher levels of PBDEs and HBCD have been found in top predators from Arctic regions influenced by atmospheric transport from western Europe and eastern North America. osti.gov The presence of local sources, such as populated areas within the Arctic, can also contribute to the observed concentrations. osti.gov A study of pilot whales from the Faroe Islands revealed the presence of various PBDD/F congeners, with furans being predominant. pops.int The concentration of ∑PBDD/Fs in these whales ranged from 0.080 to 71 pg/g lipid weight. pops.int

Table 2: Temporal Trends of PBDD/Fs and Related Compounds in Environmental Archives

| Environmental Matrix | Location | Time Period | Observed Trend |

|---|---|---|---|

| Lake Sediment Cores | English Lakes | ~1980s - 2015 | Increasing concentrations of ΣPBDFs osti.gov |

| Suspended Sediments | Niagara River | 1980 - 2002 | Increasing concentrations of PBDEs nih.gov |

| Arctic Biota (Beluga, Seals) | Canadian Arctic | 1981 - 2000 | Rapidly increasing concentrations of PBDEs osti.gov |

Note: Temporal trend data are often available for the broader class of PBDEs or total PBDD/Fs rather than specifically for this compound.

Advanced Analytical Methodologies for 2,3,4,7,8 Pentabromodibenzofuran

Extraction and Sample Preparation Techniques for Complex Matrices

The initial step in the analysis of 2,3,4,7,8-PeBDF involves its extraction from the sample matrix, which can range from animal tissues and food products to soil and sediment. mdpi.com The goal is to quantitatively transfer the analyte from the solid or semi-solid sample into a liquid solvent, while minimizing the co-extraction of interfering compounds. analiticaweb.com.br

Accelerated Solvent Extraction (ASE) Applications

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a highly efficient technique for extracting organic pollutants from solid and semi-solid samples. analiticaweb.com.brthermofisher.com ASE utilizes organic solvents at elevated temperatures and pressures, which enhances extraction efficiency by increasing solvating power and diffusion rates, and disrupting solute-matrix interactions. analiticaweb.com.brthermofisher.com This method significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.comfishersci.com

ASE has been successfully applied for the extraction of polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs) from various matrices. analiticaweb.com.br For instance, studies have demonstrated its effectiveness for extracting dioxins and furans from fish tissue and soil. fishersci.comdioxin20xx.org The operational parameters, such as solvent choice, temperature, and static cycles, are critical for achieving optimal recovery.

Table 1: Examples of Accelerated Solvent Extraction (ASE) Conditions for Dioxin/Furan (B31954) Analysis

| Parameter | Condition for Fish Tissue fishersci.com | Condition for Soil Samples dioxin20xx.org |

|---|---|---|

| Solvent | 100% Toluene | 100% Toluene |

| Temperature | 175 °C | 120 - 200 °C |

| Pressure | 1500 psi | 13.8 MPa (approx. 2000 psi) |

| Static Time | 10 min | 5 - 15 min |

| Static Cycles | 2 | Not specified |

| Extraction Time | ~30 min | Not specified |

QuEChERS Methodology Adaptations for Brominated Flame Retardants

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup in a single process. mdpi.com Originally developed for pesticide residue analysis in food, it has been successfully adapted for the analysis of brominated flame retardants (BFRs), including PBDFs, in complex matrices like animal-derived foods and chili peppers. nih.govacs.orgacs.org

Adaptations for BFRs often involve modifications to the extraction solvent and the dispersive solid-phase extraction (d-SPE) cleanup step to handle lipid-rich matrices and remove specific interferences. nih.govnih.gov For example, using n-hexane-saturated acetonitrile (B52724) can improve extraction from high-fat samples. nih.gov The choice of d-SPE sorbents is crucial for effective cleanup; combinations of primary secondary amine (PSA), C18, and novel sorbents like Z-Sep+ are used to remove fatty acids, pigments, and other matrix components. nih.govacs.org

Table 2: QuEChERS Sorbent Compositions for BFR Analysis in Different Matrices

| Matrix | Sorbent Combination | Purpose | Reference |

|---|---|---|---|

| Animal-derived foods | Z-Sep+ | Excellent cleanup for complex food samples | nih.gov |

| Capsicum cultivars | MgSO₄, PSA, C18, Carbon | Removal of interferents in a complex plant matrix | acs.orgacs.org |

| Red fruits | Magnetic nanoparticles | Extraction and pre-concentration | mdpi.com |

Solid-Phase Dispersion and Lipid Removal Procedures

Effectively removing lipids and other co-extracted matrix components is critical for preventing interference and protecting the analytical instrumentation. Matrix solid-phase dispersion (MSPD) is a sample preparation procedure that integrates sample homogenization, extraction, and cleanup into a single step. It has been used for the analysis of polybrominated diphenyl ethers in sewage sludge. service.gov.uk

In many modern methods, lipid removal is incorporated into the extraction and cleanup stages. The d-SPE step of the QuEChERS method is a prime example of a solid-phase dispersion and cleanup procedure. mdpi.comnih.gov Sorbents like C18 and Z-Sep+ are specifically chosen for their ability to retain lipids and other nonpolar interferences while allowing the target analytes to remain in the solvent phase. nih.gov For highly complex samples, multi-layer silica (B1680970) gel columns, sometimes containing acidic or basic silica, and gel permeation chromatography (GPC) are also employed as powerful offline cleanup techniques to remove lipids and other high-molecular-weight interferences before instrumental analysis. researchgate.net

Chromatographic Separation Techniques

Following extraction and cleanup, the sample extract, containing a mixture of compounds, is analyzed using chromatographic techniques to separate the target analytes from each other and from any remaining matrix components. birchbiotech.com For PBDFs, high-resolution gas chromatography is the method of choice. waters.com

High-Resolution Gas Chromatography (HRGC) Optimization for Isomer Specificity

High-resolution gas chromatography (HRGC), typically coupled with high-resolution mass spectrometry (HRMS), is essential for the isomer-specific analysis of PBDDs and PBDFs. waters.comaaqr.org Isomer specificity is of utmost importance because the toxicity of different congeners can vary significantly, with the 2,3,7,8-substituted isomers being of greatest concern. epa.govdss.go.th

Optimization of HRGC involves several key parameters to achieve the necessary separation. The temperature program of the GC oven is carefully controlled to separate compounds based on their boiling points and interaction with the stationary phase. nih.gov To minimize the thermal degradation of heat-labile brominated compounds like PBDFs, shorter GC columns and thinner stationary phase films are often preferred, as this reduces the elution temperature and the time the analytes spend at high temperatures. researchgate.net The use of a splitless injector is common for trace analysis to ensure that a sufficient amount of the analyte reaches the column. nih.govaaqr.org

Selection of Stationary Phases and Column Dimensions for Enhanced Separation

The choice of the GC column, including its stationary phase, length, internal diameter (I.D.), and film thickness, is critical for achieving the required separation of 2,3,4,7,8-PeBDF from its isomers and other related compounds. food-safety.comfishersci.ca

Stationary Phases: The stationary phase is the coating inside the column that interacts with the analytes. sigmaaldrich.com For the analysis of halogenated dioxins and furans, non-polar to mid-polar stationary phases are commonly used. A 5% phenyl-methylpolysiloxane phase (e.g., DB-5, DB-5HT) is widely employed and separates compounds largely based on their boiling points. aaqr.orgfood-safety.com However, to achieve specific separations, such as resolving 2,3,7,8-TCDF from its isomers, a more polar confirmation column with a cyano-functional group may be necessary. chromatographyonline.com

Column Dimensions: Column dimensions directly impact separation efficiency (resolution), analysis time, and sample capacity. glsciencesinc.com

Length: Longer columns provide better resolution but increase analysis time. food-safety.com For PBDD/F analysis, column lengths of 15-30 meters are common to balance resolution and analysis time, though 60m columns are also used for high-resolution applications. researchgate.netaaqr.org

Internal Diameter (I.D.): Narrow-bore columns (e.g., 0.25 mm I.D.) provide higher separation efficiency and sensitivity. fishersci.caglsciencesinc.com Wider columns (e.g., 0.32 mm) have a higher sample capacity but lower resolution. glsciencesinc.com

Film Thickness: A thinner film (e.g., 0.10–0.25 µm) is preferred for analyzing high-boiling-point compounds like PBDFs. researchgate.netglsciencesinc.com This allows the compounds to elute at lower temperatures, reducing the risk of thermal degradation and shortening the analysis time. researchgate.net

Table 3: Typical GC Column Parameters for PBDD/F Analysis

| Parameter | Typical Specification | Rationale | Reference |

|---|---|---|---|

| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5HT) | Good general-purpose, non-polar phase for separation by boiling point. | aaqr.org |

| Length | 15 - 60 m | Balances resolution and analysis time; shorter columns minimize thermal degradation. | researchgate.netaaqr.org |

| Internal Diameter (I.D.) | 0.25 mm | Provides high efficiency and good resolution for complex mixtures. | aaqr.orgglsciencesinc.com |

| Film Thickness | 0.10 - 0.25 µm | Reduces elution temperature and analysis time for high-boiling point analytes. | researchgate.netglsciencesinc.com |

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) coupled with gas chromatography (GC) is the cornerstone of modern analytical strategies for 2,3,4,7,8-PeBDF. This powerful combination allows for the separation of complex mixtures and the highly specific detection and quantification of the target analyte.

High-resolution mass spectrometry (HRMS) is the gold standard for the trace analysis of polybrominated dibenzofurans (PBDFs), including 2,3,4,7,8-PeBDF. diva-portal.orgdiva-portal.orgpops.int Operating at a resolving power of 10,000 or greater, HRMS can distinguish between ions with very similar mass-to-charge ratios, a critical capability for differentiating target analytes from matrix interferences. diva-portal.orgcdc.gov This high specificity is essential for achieving the low detection limits required for environmental and biological monitoring, often in the picogram per cubic meter (pg/m³) range for air samples. well-labs.com

The typical HRMS workflow involves coupling a high-resolution gas chromatograph (HRGC) to the mass spectrometer. diva-portal.orgdiva-portal.org The analysis is performed in the selected ion monitoring (SIM) mode, where the instrument is set to detect only the most abundant ions of the molecular bromine cluster of the target compound. diva-portal.orgcdc.gov For 2,3,4,7,8-PeBDF, this involves monitoring specific ions to ensure accurate identification and quantification.

Table 1: Key Parameters in HRGC/HRMS Analysis of PBDD/Fs

| Parameter | Typical Setting/Value | Reference(s) |

| Instrument | Micromass Autospec Ultima, Thermo Scientific DFS | diva-portal.orgthermofisher.com |

| Resolution | >10,000 (10% valley) | diva-portal.orgcdc.gov |

| Ionization Mode | Electron Ionization (EI) | diva-portal.orgthermofisher.com |

| Ionization Energy | 35-47 eV | diva-portal.orgthermofisher.com |

| Injection Technique | Programmable Temperature Vaporizing (PTV) | diva-portal.orgthermofisher.cn |

| GC Column | DB-5MS, TRACE TR-5MS | ipen.orglcms.cz |

This table provides a summary of common instrumental parameters used in the HRGC/HRMS analysis of PBDD/Fs, including 2,3,4,7,8-PeBDF.

Gas chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (GC-APCI-MS/MS) has emerged as a powerful alternative for the analysis of persistent organic pollutants (POPs), offering enhanced sensitivity and selectivity. researchgate.netresearchgate.net Unlike the hard electron ionization (EI) used in traditional GC-MS, APCI is a soft ionization technique that produces abundant molecular ions with less fragmentation. researchgate.netsci-hub.se This is particularly advantageous for trace analysis as it concentrates the ion signal in the molecular ion, improving the signal-to-noise ratio. researchgate.net

When coupled with tandem mass spectrometry (MS/MS), the molecular ion can be selected as the precursor ion for fragmentation, further increasing selectivity and reducing background noise. researchgate.netresearchgate.net Studies have shown that GC-APCI-MS/MS methods can achieve detection limits 10 to 100 times lower than other methods for certain POPs. hkbu.edu.hk This enhanced sensitivity is crucial for analyzing samples with very low concentrations of 2,3,4,7,8-PeBDF, such as those from human exposure studies or remote environmental monitoring. nih.gov The use of flow modulation techniques with GC-APCI systems can further enhance sensitivity, allowing for the detection of trace organics at low femtogram levels. spectroscopyonline.com

Table 2: Comparison of Ionization Techniques for POPs Analysis

| Feature | Electron Ionization (EI) | Atmospheric Pressure Chemical Ionization (APCI) | Reference(s) |

| Ionization Process | Hard ionization | Soft ionization | researchgate.netsci-hub.se |

| Fragmentation | Extensive | Minimal | researchgate.netsci-hub.se |

| Primary Ions | Molecular ion and fragment ions | Abundant molecular ions | researchgate.netsci-hub.se |

| Sensitivity | Good | Excellent, often higher than EI | hkbu.edu.hknih.gov |

| Selectivity | Good, enhanced with HRMS | Excellent, especially with MS/MS | researchgate.netresearchgate.net |

This table provides a comparative overview of the key features of Electron Ionization (EI) and Atmospheric Pressure Chemical Ionization (APCI) as they pertain to the analysis of persistent organic pollutants.

Isotope dilution is a highly accurate quantification technique used in the analysis of 2,3,4,7,8-PeBDF. cdc.govthermofisher.cn This method involves adding a known amount of an isotopically labeled analog of the target analyte, such as ¹³C₁₂-2,3,4,7,8-PeBDF, to the sample before extraction and cleanup. cdc.govipen.org Because the labeled standard is chemically identical to the native compound, it experiences the same losses during sample preparation. By measuring the ratio of the native analyte to the labeled internal standard in the final extract, the initial concentration of the native analyte in the sample can be accurately determined, compensating for variations in extraction efficiency and instrument response. wikipedia.orgsepscience.com

Internal standard calibration is a related approach where a constant amount of a reference compound (the internal standard) is added to all calibration standards and samples. azdhs.govyoutube.com The response of the target analyte is then normalized to the response of the internal standard. youtube.com This method helps to correct for variations in injection volume and instrument sensitivity. azdhs.govyoutube.com For the analysis of PBDFs, a suite of ¹³C-labeled internal standards covering the different bromination levels is typically used. cdc.govipen.org

Quality Assurance and Quality Control (QA/QC) Protocols in PBDF Analysis

Rigorous quality assurance and quality control (QA/QC) protocols are essential for generating reliable and defensible data in the analysis of 2,3,4,7,8-PeBDF. cdc.govwell-labs.comresearchgate.net These protocols encompass all stages of the analytical process, from sample collection to data reporting. Key QA/QC measures include the analysis of method blanks, field blanks, and laboratory control spikes. epa.govsmu.ca

Method blanks, which are clean matrices processed alongside the samples, are used to assess potential contamination from glassware, solvents, and instruments. epa.govsmu.ca Field blanks are used to monitor for contamination during sample collection and transport. smu.ca Laboratory control spikes, which are clean matrices fortified with a known amount of the analyte, are used to evaluate the accuracy and precision of the analytical method. epa.gov The use of ¹³C-labeled surrogate standards added to samples before extraction helps to monitor the efficiency of the sample preparation process for each individual sample. epa.gov Adherence to standardized methods, such as those adapted from EPA Method 1613 for chlorinated dioxins and furans, provides a framework for consistent and high-quality data generation. pops.int

Methodological Challenges and Innovations in PBDF Analytical Chemistry

The analysis of PBDFs, including 2,3,4,7,8-PeBDF, is fraught with challenges. One significant issue is the thermal lability of highly brominated congeners, which can degrade in the hot GC injector or on the column, leading to inaccurate quantification. thermofisher.cnresearchgate.net Photodegradation is another concern, requiring samples to be protected from light during all stages of handling and analysis. diva-portal.orgpops.int Furthermore, the co-elution of PBDFs with polybrominated diphenyl ethers (PBDEs) can cause interference, as PBDEs can produce fragment ions that are isobaric with PBDF molecular ions. researchgate.net

To overcome these challenges, several innovations have been introduced. The use of programmed temperature vaporizing (PTV) injectors can minimize the thermal stress on the analytes during injection. thermofisher.cn Shorter GC columns with thinner films can reduce the transit time of the analytes through the hot column, thereby minimizing thermal degradation. researchgate.net Advanced cleanup techniques, such as the use of Florisil columns, have been developed to achieve better separation of PBDFs from interfering PBDEs. researchgate.net The development of new certified reference materials and isotopically labeled standards is also crucial for improving the accuracy and comparability of data between laboratories. labservice.it

Environmental Fate and Transport Processes of 2,3,4,7,8 Pentabromodibenzofuran

Atmospheric Transport and Deposition Modeling

The atmospheric transport and deposition of 2,3,4,7,8-PeBDF, like other persistent organic pollutants (POPs), are governed by a combination of its physicochemical properties, environmental conditions, and emission characteristics. While specific models for this congener are not extensively detailed in the available literature, the general principles of atmospheric modeling for POPs are applicable.

Models such as the Lagrangian Particle Transport Model (FLEXPART) and various atmospheric transport and dispersion (ATD) models are used to simulate the movement of airborne substances. noaa.govuib.no These models characterize how pollutants are transported from a source through the atmosphere to where they are eventually measured or deposited. nist.gov The process involves complex transport, dispersion, chemical transformation, and deposition simulations. noaa.gov For compounds like PBDFs, which can be released from industrial sources and combustion processes, these models are crucial for predicting their distribution. nih.gov

Key factors influencing the atmospheric fate of 2,3,4,7,8-PeBDF include:

Persistence: Brominated dibenzofurans are noted for their environmental persistence, which allows for long-range transport. mdpi.comresearchgate.net

Volatility: The compound's tendency to enter the gas phase affects its mobility in the atmosphere.

Deposition: The compound can be removed from the atmosphere via wet deposition (rain and snow) and dry deposition (gravitational settling of particles).

The uncertainties in modeling are significant and can stem from inaccuracies in wind field data and model parameterizations of dispersion and plume rise. confex.com For POPs, atmospheric transport can lead to their presence in remote ecosystems far from their original source.

Bioaccumulation and Biotransformation Dynamics in Organisms

Once deposited into terrestrial or aquatic ecosystems, 2,3,4,7,8-PeBDF is subject to bioaccumulation and biotransformation. The toxicokinetics of PBDFs are generally comparable to their more extensively studied chlorinated analogues. nih.gov

Hepatic Uptake and Distribution Kinetics

The liver is a primary target organ for the accumulation of 2,3,7,8-substituted dibenzofurans. Studies in marmoset monkeys have shown that liver and adipose tissue are the major storage sites for 2,3,4,7,8-PeBDF. nih.gov This congener exhibits a much higher affinity for the liver compared to other dioxin-like compounds such as 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov This indicates congener-specific differences in hepatic affinity that are similar for both brominated and chlorinated dibenzofurans. nih.gov

Research on the closely related congener, 1,2,3,7,8-Pentabromodibenzofuran (1,2,3,7,8-PeBDF), in C57BL/6J mice provides quantitative data on its distribution. After oral administration, 29% of the dose was found in the liver. mdpi.comnih.gov This hepatic uptake was lower than that of TCDD (up to 84%) and decreased as the number of bromine substitutions on the dibenzofuran (B1670420) structure increased. mdpi.comnih.gov The partitioning of 1,2,3,7,8-PeBDF into the brain and plasma was minimal, accounting for less than 0.5% of the administered dose. nih.gov

| Compound | Hepatic Uptake (% of Dose) | Brain Uptake (% of Dose) |

|---|---|---|

| 1,2,3,7,8-PeBDF | 29% | <0.05% |

| 2,3,7,8-TCDD (for comparison) | up to 84% | <0.05% |

Elimination Half-Lives in Experimental Organisms

The persistence of PBDFs in organisms is reflected in their long elimination half-lives. For 2,3,7,8-substituted congeners, slow elimination contributes to their biological persistence and potential for toxicity. mdpi.com

In a study using C57BL/6J mice, 1,2,3,7,8-PeBDF was eliminated from the liver following first-order kinetics with a half-life of 13 days. mdpi.comnih.gov This half-life was longer than that of other tested dibenzofurans with fewer bromine atoms and also longer than that of TCDD in the same study. mdpi.comnih.gov In contrast, the chlorinated analogue, 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PeCDF), has a much longer estimated half-life of 193 days in the liver of male Fischer rats. nih.gov

| Compound | Organism | Half-Life (Days) | Source |

|---|---|---|---|

| 1,2,3,7,8-PeBDF | Mouse (C57BL/6J) | 13 | mdpi.comnih.gov |

| 2,3,7,8-TeBDF | Mouse (C57BL/6J) | 8.8 | mdpi.comnih.gov |

| 2,3,7,8-TCDD | Mouse (C57BL/6J) | 8.7 | mdpi.comnih.gov |

| 2,3,4,7,8-PeCDF | Rat (Fischer) | 193 | nih.gov |

Comparative Toxicokinetics Across Species

The toxicokinetics of 2,3,4,7,8-PeBDF and related compounds show significant variation across species, but also predictable patterns based on chemical structure.

In Mice: Studies with the 1,2,3,7,8-PeBDF congener show significant hepatic accumulation (29% of dose) and a relatively long elimination half-life of 13 days. mdpi.comnih.gov

In Marmoset Monkeys: Research indicates that 2,3,4,7,8-PeBDF has a high affinity for the liver and adipose tissue, which serve as major storage sites. nih.gov

Comparison with Chlorinated Analogues: The toxicokinetic properties of PBDFs are comparable to their chlorinated counterparts. nih.gov For instance, both 2,3,4,7,8-PeBDF and 2,3,4,7,8-PeCDF exhibit a high affinity for the liver. nih.govnih.gov This selective retention is a hallmark of 2,3,7,8-substituted congeners and is linked to a reduced rate of biotransformation and elimination. tandfonline.com

The slow elimination observed for 2,3,7,8-substituted PBDFs suggests that their exposure risk may be underestimated when using toxic equivalency factors based on their less persistent chlorinated analogues. mdpi.com

Inter-Compartmental Transfer Pathways

Environmental Transfer: Following atmospheric deposition onto soil or water, the compound can partition into sediment and soil organic matter due to its lipophilicity. From these environmental sinks, it can enter the food web.

Biological Transfer: In organisms, the primary pathway begins with absorption, likely from the gastrointestinal tract following ingestion of contaminated food. For its chlorinated analogue, 2,3,4,7,8-PeCDF, absorption from the GI tract in rats is greater than 70%. nih.gov Following absorption, the compound is rapidly removed from the blood and distributed to tissues. nih.gov The primary transfer is to the liver and adipose tissue, where it is stored. nih.govnih.gov Elimination occurs very slowly, primarily through the feces as polar metabolites. nih.gov Urinary excretion is a minor pathway for these types of compounds. nih.gov

This pathway—from ingestion to absorption, distribution and sequestration in the liver and fat, followed by slow metabolic conversion and fecal excretion—is characteristic of persistent, 2,3,7,8-substituted halogenated dibenzofurans.

Water-to-Biota (e.g., Egg) Transfer Efficiencies

The transfer of persistent and hydrophobic compounds like 2,3,4,7,8-Pentabromodibenzofuran from water to living organisms, a process known as bioaccumulation, is a significant environmental concern. nih.gov This process can lead to the magnification of the compound's concentration at higher trophic levels. The accumulation in aquatic organisms occurs through two primary mechanisms: direct absorption of the dissolved chemical from the water through gills and skin, and ingestion of contaminated food. mdpi.com

For highly hydrophobic substances, which are often difficult to detect in water, establishing Environmental Quality Standards (EQS) for biota is considered a more effective monitoring approach. nih.gov The bioaccumulation potential of a chemical is often initially screened using its octanol-water partition coefficient (log Kow). Chemicals with a high log Kow, such as this compound, are more likely to accumulate in the fatty tissues of organisms. nih.gov

Soil-to-Plant Uptake Mechanisms

The uptake of organic chemicals from the soil by plants is a complex process influenced by the properties of both the chemical and the soil, as well as the plant species. nih.gov For hydrophobic compounds like this compound, absorption is generally low, but can occur through several pathways.

The primary mechanisms for the uptake of contaminants by plants include:

Root Uptake: Contaminants present in the soil solution can be absorbed by plant roots. nih.gov For highly hydrophobic compounds, this process is often limited by their strong sorption to soil organic matter. nih.gov Once absorbed, the compound may be translocated to other parts of the plant, such as the shoots and leaves, via the vascular system. nih.gov

Foliar Absorption: Contaminants deposited on leaf surfaces from the atmosphere can be absorbed through the cuticle and stomata. nih.govresearchgate.net

Bioaccumulation in the root system is typically higher than in the aerial parts of the plant for many contaminants of emerging concern. nih.gov The transfer of the compound from the soil to the plant is often quantified using a bioaccumulation factor (BAF) or a soil-to-plant uptake factor. epa.govnih.gov These factors can vary significantly depending on environmental conditions and plant species. nih.govreading.ac.uk The Casparian strip in the root endodermis can act as a physical barrier, limiting the apoplastic transport of some substances to the vascular tissues. researchgate.netresearchgate.net

Photodegradation and Other Abiotic Transformation Processes

Abiotic transformation processes, particularly photodegradation, play a crucial role in the environmental breakdown of halogenated dibenzofurans. Studies on the closely related compound 2,3,4,7,8-pentachlorodibenzofuran (PCDF) provide significant insight into these processes.

Direct aqueous photolysis of PCDF is generally slow. ias.ac.in However, the rate of photodegradation is dramatically enhanced in natural waters due to the presence of naturally occurring photosensitizers, such as dissolved organic matter. ias.ac.incsbsju.edu Research has shown that the photodegradation rate of PCDF in natural lake water can be up to 240 times faster than in distilled water under midsummer sunlight conditions. ias.ac.in

The primary photodegradation pathway for these compounds is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. csbsju.edu In the case of 2,3,4,7,8-pentachlorodibenzofuran, photolysis in lake water resulted in the formation of several tetrachlorodibenzofuran (TCDF) isomers. csbsju.edu Other identified transformation pathways include C-O bond cleavage and hydroxylation. csbsju.edu

Below is a table summarizing the photodegradation rates for 2,3,4,7,8-pentachlorodibenzofuran under different conditions.

| Condition | Rate Constant (d⁻¹) | Half-life (days) | Source |

| Distilled water/acetonitrile (B52724) | 0.015 ± 0.007 | ~46 | csbsju.edu |

| Natural lake water | 3.6 ± 0.3 | ~0.19 | csbsju.edu |

Influence of Environmental Parameters on Environmental Fate and Transport

Several environmental parameters significantly influence the behavior and persistence of this compound in the environment.

Organic Matter: Soil and sediment organic matter are primary determinants of the fate of hydrophobic organic compounds. researchgate.netnih.gov Due to its high hydrophobicity, this compound strongly sorbs to organic matter. This sorption reduces its bioavailability for uptake by organisms and its mobility in the environment, such as leaching into groundwater. researchgate.netmdpi.com The composition of the organic matter can also play a role in the strength of this sorption. mdpi.com

pH: The pH of the surrounding medium (water or soil solution) can affect both partitioning and degradation processes. itrcweb.org For some organic compounds, pH can influence their ionic state and thus their solubility and sorption behavior. itrcweb.org While this compound is a neutral molecule, pH can influence abiotic degradation processes. For instance, the degradation of some pollutants via Fenton-like reactions has shown a strong dependence on pH, with some reactions being favored in alkaline conditions. nih.gov However, the specific impact of pH on the degradation of this particular compound requires further investigation.

Temperature: Temperature affects several key processes. Higher temperatures generally increase the rate of volatilization of chemicals from soil and water surfaces. cdc.gov Temperature can also influence the rates of both biotic and abiotic degradation processes, with higher temperatures often leading to faster degradation.

Climate and Topography: Climatic factors such as precipitation and evaporation rates influence surface water runoff and groundwater recharge, which are key transport mechanisms for contaminants. cdc.gov The topography of the land will affect surface water flow patterns and the deposition of particle-bound contaminants. cdc.gov

Mechanistic Investigations of 2,3,4,7,8 Pentabromodibenzofuran Activity

Aryl Hydrocarbon Receptor (AhR) Binding and Activation Pathway

The activation of the AhR signaling pathway is a multi-step process that begins with the binding of a ligand, such as 2,3,4,7,8-Pentabromodibenzofuran, and culminates in the transcription of target genes. This pathway is central to the cellular response to a variety of environmental compounds.

Ligand-AhR Interaction and Conformational Changes

The Aryl Hydrocarbon Receptor is a member of the basic helix-loop-helix/Per-ARNT-SIM (bHLH-PAS) family of transcription factors. nih.gov In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), XAP2, and p23. nih.govnih.gov The binding of a ligand like this compound occurs within the PAS-B domain of the AhR, which serves as the specific ligand-binding domain. nih.gov

This binding event is thought to induce a significant conformational change in the AhR protein. This structural shift is crucial as it exposes a nuclear localization signal (NLS) on the receptor. nih.gov The interaction between the ligand and the receptor is highly dependent on the ligand's structure, with halogenated aromatic hydrocarbons that fit within the hydrophobic ligand-binding pocket generally showing high affinity. nih.gov While data for this compound is limited, studies on its chlorinated analog, 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PeCDF), and other dioxin-like compounds confirm that high-affinity binding is the initiating step for receptor activation. nih.govmdpi.com

AhR Nuclear Translocation and AhR:ARNT Complex Formation

Following the ligand-induced conformational change and exposure of the NLS, the ligand-AhR complex is actively transported from the cytoplasm into the nucleus. nih.govnih.govnih.gov Once inside the nucleus, the AhR dissociates from its chaperone proteins, such as Hsp90. nih.govnih.gov

The now-activated AhR is free to form a heterodimer with another bHLH-PAS protein, the AhR Nuclear Translocator (ARNT). nih.govnih.govmdpi.com The formation of this AhR:ARNT complex is a critical step, as this heterodimer is the transcriptionally active form that can bind to DNA. nih.gov

Binding to Dioxin-Responsive Elements (DREs) and Induction of Target Gene Transcription (e.g., CYP1A1, CYP1B1)

The AhR:ARNT heterodimer functions as a transcription factor by binding to specific DNA sequences known as Dioxin-Responsive Elements (DREs) or Xenobiotic-Responsive Elements (XREs), located in the promoter regions of target genes. nih.govnih.govnih.gov This binding initiates the recruitment of co-activators and the assembly of the transcriptional machinery, leading to an increase in the transcription of these genes. nih.govmdpi.com

Among the most well-characterized target genes are those encoding for xenobiotic-metabolizing enzymes. A hallmark of AhR activation by compounds like this compound is the robust induction of Cytochrome P450 family members, particularly CYP1A1 and CYP1B1. nih.govnih.gov The increased expression of these enzymes is a primary cellular response to exposure. nih.govnih.govnih.gov Studies on halogenated dibenzofurans consistently demonstrate their ability to induce these specific genes, confirming this mechanism of action. nih.govnih.gov

Species-Specific AhR Sensitivity and Binding Affinities

The sensitivity to AhR agonists can vary significantly among different species, and even between different strains of the same species. nih.gov These differences are often attributed to variations in the amino acid sequence of the AhR's ligand-binding domain, which can alter the affinity for specific ligands. nih.gov

Research on the closely related chlorinated compound, 2,3,4,7,8-pentachlorodibenzofuran (PeCDF), provides a clear example of this species-specific sensitivity, particularly in avian species. Studies have shown that while PeCDF and the prototypical AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) bind with equal affinity to the chicken AhR1, PeCDF binds with significantly greater affinity than TCDD to the AhR1 of the ring-necked pheasant and Japanese quail. nih.govcityu.edu.hk This differential binding affinity offers a mechanistic explanation for the observed differences in the relative potency of PeCDF among these bird species. nih.govcityu.edu.hk

| Species | Receptor | Relative Binding Affinity (PeCDF vs. TCDD) |

|---|---|---|

| Domestic Chicken (Gallus gallus domesticus) | AhR1 | Equipotent (Binds with equal affinity) nih.govcityu.edu.hk |

| Ring-necked Pheasant (Phasianus colchicus) | AhR1 | 3-fold greater affinity for PeCDF nih.govcityu.edu.hk |

| Japanese Quail (Coturnix japonica) | AhR1 | 5-fold greater affinity for PeCDF nih.govcityu.edu.hk |

Cellular and Molecular Responses Induced by AhR Activation

The activation of the AhR pathway by ligands such as this compound extends beyond the induction of metabolic enzymes, influencing a variety of other intracellular signaling pathways and cellular functions.

Modulation of Intracellular Signaling Pathways (e.g., Wnt/beta-catenin signaling)

There is significant evidence of crosstalk between the AhR and the Wnt/β-catenin signaling pathways, which are evolutionarily conserved cascades critical for embryonic development, cell proliferation, and tissue homeostasis. nih.govencyclopedia.pub The activation of AhR can modulate Wnt/β-catenin signaling, although the nature of this interaction can be complex and context-dependent. nih.govoup.comoup.com

Studies using the potent AhR agonist TCDD have shown that sustained AhR activation can lead to a decrease in the active, dephosphorylated form of β-catenin. oup.comresearchgate.net This can result in the downregulation of Wnt/β-catenin target genes, thereby altering the differentiation and proliferation status of cells, such as liver progenitor cells. oup.comresearchgate.net In some contexts, AhR activation by TCDD has been found to inhibit Wnt signaling, which can impair tissue regeneration and development. nih.gov Conversely, other studies suggest that AhR and Wnt/β-catenin can cooperate in the induction of certain AhR target genes like CYP1A1 and CYP1B1. oup.comoup.com The interaction can also be reciprocal, with components of the Wnt/β-catenin pathway acting as positive regulators of AhR expression and its target genes in various cell types. encyclopedia.pub This interplay suggests that AhR activation by compounds like this compound could disrupt cellular processes that are tightly regulated by Wnt/β-catenin signaling. nih.govnih.gov

Alterations in Cellular Homeostasis

Activation of the Aryl hydrocarbon Receptor (AhR) by ligands like 2,3,4,7,8-PeBDF can lead to a variety of disturbances in normal cellular processes, including apoptosis and cell proliferation. While direct studies on 2,3,4,7,8-PeBDF are limited, the well-established mechanism of action for dioxin-like compounds, including polybrominated dibenzofurans (PBDFs), provides a strong basis for understanding its effects. The World Health Organization (WHO) has concluded that 2,3,7,8-substituted brominated congeners elicit a spectrum of toxic effects similar to their chlorinated counterparts, mediated through the AhR. oup.com

Gene Expression Profiling and Biomarker Identification Related to AhR Activation

The binding of 2,3,4,7,8-PeBDF to the AhR initiates a well-defined signaling pathway. Upon ligand binding, the AhR complex translocates from the cytoplasm into the nucleus. nih.gov There, it forms a heterodimer with the AhR Nuclear Translocator (ARNT) protein. nih.govnih.gov This AhR:ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, altering their transcription. nih.gov

The most well-characterized set of genes induced by AhR activation is the "AhR gene battery," which includes genes encoding for xenobiotic-metabolizing enzymes. Key among these are Cytochrome P450 1A1 (CYP1A1), Cytochrome P450 1A2 (CYP1A2), and Cytochrome P450 1B1 (CYP1B1). The induction of these enzymes, particularly the catalytic activity of CYP1A1, measured as 7-ethoxyresorufin-O-deethylase (EROD) activity, is a sensitive and widely used biomarker for exposure to AhR agonists like PBDFs. researchgate.net

Studies on the chlorinated analogue, 2,3,4,7,8-pentachlorodibenzofuran (PeCDF), have identified a range of protein biomarkers secreted by human liver cancer cells (HepG2) following exposure. These biomarkers provide insight into the cellular response to AhR activation and potential mechanisms of toxicity.

Table 1: Proteins Differentially Expressed in HepG2 Cells Exposed to 2,3,4,7,8-PeCDF

| Protein Identified | Regulation | Potential Function |

|---|---|---|

| Pyridoxine-5'-phosphate oxidase | Up-regulated | Vitamin B6 metabolism |

| UDP-glucose 6-dehydrogenase | Up-regulated | Synthesis of glycosaminoglycans |

| Plasminogen activator inhibitor 1 | Up-regulated | Regulation of fibrinolysis |

| 14-3-3 protein sigma | Up-regulated | Cell cycle regulation, signal transduction |

| Protein DJ-1 | Up-regulated | Oxidative stress response |

| Peptidyl-prolyl cis-trans isomerase A | Up-regulated | Protein folding |

| Nucleoside diphosphate (B83284) kinase A | Up-regulated | Nucleotide synthesis |

| Plasminogen activator inhibitor-3 | Down-regulated | Serine protease inhibitor |

Source: Adapted from proteomic studies on 2,3,4,7,8-pentachlorodibenzofuran.

This alteration in gene and protein expression extends beyond metabolic enzymes to include genes involved in cell growth, differentiation, inflammation, and immune responses, underpinning the diverse toxicological effects associated with compounds like 2,3,4,7,8-PeBDF. nih.gov

Structure-Activity Relationships of Brominated Dibenzofurans for AhR Agonism

The ability of a brominated dibenzofuran (B1670420) to act as an AhR agonist is highly dependent on its molecular structure. The key structural requirements for high-affinity binding to the AhR have been well-defined through studies of both chlorinated and brominated dioxins and dibenzofurans.

The most critical features for potent AhR agonism include:

Planarity: The molecule must have a flat, planar conformation to fit into the ligand-binding pocket of the AhR.

Lateral Substitution: Halogen atoms at the lateral positions (2, 3, 7, and 8) are essential for high-affinity binding and potent induction of AhR-mediated responses.

2,3,4,7,8-PeBDF possesses the requisite lateral bromine atoms at positions 2, 3, 7, and 8, predicting significant AhR-binding affinity. The addition of a fifth bromine atom at the position 4 can influence this potency. Generally, for both PBDDs and PBDFs, potency tends to decrease with an increasing number of bromine substitutions beyond four. nih.gov

The potency of individual congeners is often expressed as a Relative Potency (REP) or Toxic Equivalency Factor (TEF), which compares the congener's potency to that of the reference compound, TCDD. oup.comoup.commanchester.ac.uk While a comprehensive set of TEFs for all PBDFs is still under development, available data from in vitro and in vivo studies show that 2,3,7,8-substituted PBDFs are potent AhR agonists. nih.gov For human risk assessment, the WHO recommends using the same TEF values for brominated congeners as for their chlorinated analogues due to their similar relative potencies in mammalian systems. manchester.ac.uk

Table 2: Toxic Equivalency Factors (TEFs) for Selected Dioxin-Like Compounds

| Compound | WHO 2005 TEF (Mammals) | Fish-Specific TEF (Rainbow Trout) |

|---|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 | 1 |

| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | 1 | 1.1 |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 | 0.05 |

| 2,3,7,8-Tetrabromodibenzofuran (TBDF) | 0.1 | 0.45 |

| 1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF) | 0.03 | 0.003 |

| 2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF) | 0.3 | - |

| This compound (2,3,4,7,8-PeBDF) | 0.3 (interim) | 0.00013 |

Sources: WHO TEFs from van den Berg et al., 2006 and interim recommendation for PBDD/Fs from van den Berg et al., 2013. oup.comoup.commanchester.ac.uk Fish TEFs from Hornung et al., 1996. nih.govpops.int

The data from rainbow trout early life stage mortality assays show that structure-activity relationships can be species-specific. nih.gov For example, 2,3,7,8-TBDF was found to be nine times more potent than its chlorinated analogue, 2,3,7,8-TCDF, in this fish model. pops.int However, for 2,3,4,7,8-PeBDF, the fish-specific TEF is considerably lower than the interim value used for mammals, underscoring the complexity of these relationships and the importance of species-specific data in ecotoxicology. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 2,3,4,7,8-PeBDF |

| 2,3,4,7,8-Pentachlorodibenzofuran | PeCDF |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | TCDD |

| 2,3,7,8-Tetrabromodibenzo-p-dioxin | TBDD |

| 2,3,7,8-Tetrachlorodibenzofuran | TCDF |

| 2,3,7,8-Tetrabromodibenzofuran | TBDF |

| 1,2,3,7,8-Pentachlorodibenzofuran | 1,2,3,7,8-PeCDF |

| Aryl hydrocarbon Receptor Nuclear Translocator | ARNT |

| Cytochrome P450 1A1 | CYP1A1 |

| Cytochrome P450 1A2 | CYP1A2 |

| Cytochrome P450 1B1 | CYP1B1 |

| 7-ethoxyresorufin | - |

| Pyridoxine-5'-phosphate | - |

Ecotoxicological Risk Assessment Frameworks for 2,3,4,7,8 Pentabromodibenzofuran

The ecotoxicological risk assessment of 2,3,4,7,8-Pentabromodibenzofuran (2,3,4,7,8-PeBDF) is a critical component of understanding its potential impact on aquatic ecosystems. This process involves determining the compound's relative potency (REP) compared to other well-studied toxic substances.

Relative Potency (REP) Determination in Aquatic Ecosystems